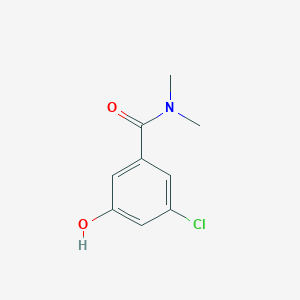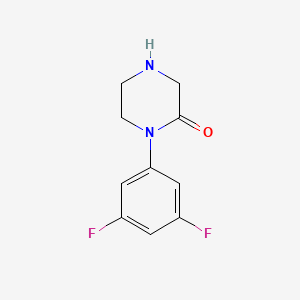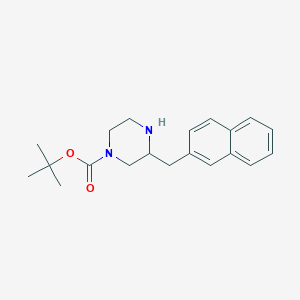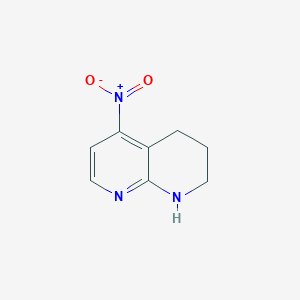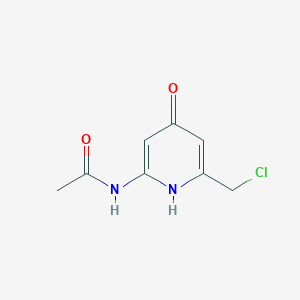
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group at the 6th position, a hydroxyl group at the 4th position, and an acetamide group at the 2nd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide typically involves the chloromethylation of 4-hydroxypyridine followed by acetamidation. One common method includes:
Chloromethylation: The reaction of 4-hydroxypyridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 6th position.
Acetamidation: The subsequent reaction of the chloromethylated product with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(6-formyl-4-hydroxypyridin-2-yl)acetamide.
Reduction: Formation of N-(6-methyl-4-hydroxypyridin-2-yl)acetamide.
Substitution: Formation of N-(6-(azidomethyl)-4-hydroxypyridin-2-yl)acetamide or N-(6-(thiomethyl)-4-hydroxypyridin-2-yl)acetamide.
科学的研究の応用
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The hydroxyl and acetamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(6-(Chloromethyl)-4-hydroxyquinolin-2-yl)acetamide
- N-(6-(Chloromethyl)-4-hydroxybenzyl-2-yl)acetamide
- N-(6-(Chloromethyl)-4-hydroxythiazol-2-yl)acetamide
Uniqueness
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide is unique due to the specific positioning of its functional groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both the chloromethyl and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
特性
分子式 |
C8H9ClN2O2 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
N-[6-(chloromethyl)-4-oxo-1H-pyridin-2-yl]acetamide |
InChI |
InChI=1S/C8H9ClN2O2/c1-5(12)10-8-3-7(13)2-6(4-9)11-8/h2-3H,4H2,1H3,(H2,10,11,12,13) |
InChIキー |
OWHOWUYSJHWLDX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=O)C=C(N1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






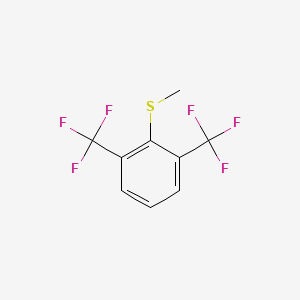
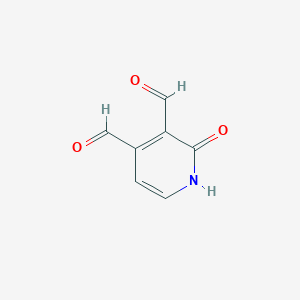

![Imidazo[1,2-A]pyrimidin-3-ylmethanamine](/img/structure/B14850183.png)
